3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
CAS No.: 383892-63-5
Cat. No.: VC4159242
Molecular Formula: C23H21N3O2S2
Molecular Weight: 435.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383892-63-5 |
|---|---|
| Molecular Formula | C23H21N3O2S2 |
| Molecular Weight | 435.56 |
| IUPAC Name | 3-amino-N-(4-methoxyphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C23H21N3O2S2/c1-28-14-10-8-13(9-11-14)25-22(27)21-20(24)19-18(17-7-4-12-29-17)15-5-2-3-6-16(15)26-23(19)30-21/h4,7-12H,2-3,5-6,24H2,1H3,(H,25,27) |
| Standard InChI Key | VGXRKZULXNQDFF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure (C₂₃H₂₁N₃O₂S₂, molecular weight 435.56 g/mol) features a bicyclic tetrahydrothieno[2,3-b]quinoline scaffold fused with a thiophene ring at position 4 and a 4-methoxyphenyl carboxamide group at position 2. Key structural components include:
-
Tetrahydrothienoquinoline Core: A partially saturated quinoline system conjugated with a thiophene ring, enhancing planarity and π-stacking interactions with biological targets .
-
3-Amino Group: Positioned at C3, this moiety facilitates hydrogen bonding with enzymatic active sites, as observed in kinase inhibitors .
-
4-Methoxyphenyl Carboxamide: The electron-donating methoxy group modulates solubility and bioavailability while interacting with hydrophobic protein pockets .
Stereoelectronic Properties
Density functional theory (DFT) analyses of analogous compounds reveal that the methoxy group’s electron-donating effect increases electron density on the quinoline ring, enhancing binding affinity to ATP-binding pockets in kinases . The thiophene ring’s sulfur atoms participate in van der Waals interactions, contributing to target selectivity .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of this compound likely follows multistep protocols common to thienoquinoline derivatives:
-
Gewald Reaction: Constructs the thiophene ring via condensation of ketones with malononitrile and elemental sulfur . For example, 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile intermediates are synthesized under microwave-assisted, solvent-free conditions .
-
Cyclization: The tetrahydrothienoquinoline core is formed through intramolecular cyclization using catalysts like polyphosphoric acid (PPA).
-
Carboxamide Formation: Coupling the quinoline intermediate with 4-methoxyaniline via peptide coupling reagents (e.g., HATU) yields the final product .
Optimization Strategies
Recent advances emphasize green chemistry approaches:
-
Microwave Irradiation: Reduces reaction times from hours to minutes (e.g., 5–30 min at 800 W) .
-
Solvent-Free Conditions: Minimizes waste and improves yields (>85% in optimized protocols) .
| Cell Line | IC₅₀ (nM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 12 ± 3 | G₂/M phase arrest, PLC-γ inhibition |
| MCF-7 | 18 ± 4 | Apoptosis induction |
| HeLa | 25 ± 6 | ROS generation |
-
Cell Cycle Arrest: Analogous thieno[2,3-b]pyridines induce G₂/M phase arrest by downregulating cyclin B1 and CDK1, as shown in flow cytometry assays .
-
Migration Inhibition: At 10 nM, migration of triple-negative breast cancer cells (MDA-MB-231) is reduced by 70% .
Anti-Inflammatory Activity
Preliminary data from quinoline derivatives suggest COX-2 inhibition (IC₅₀ = 50 nM) and suppression of TNF-α production in macrophages.
Mechanism of Action
PLC-γ Inhibition
Docking studies of the analog 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide reveal:
-
Hydrogen bonding with PLC-γ residues His356, Glu341, and Arg549 .
-
The thiophene moiety occupies a hydrophobic pocket near Lys438, stabilizing the enzyme-inhibitor complex .
Kinase Selectivity
The 3-amino group forms a critical hydrogen bond with kinase hinge regions, while the methoxyphenyl group enhances selectivity over non-target kinases (e.g., EGFR, IC₅₀ > 1 μM) .
Therapeutic Applications and Future Directions
Oncology
-
Triple-Negative Breast Cancer: Given the lack of targeted therapies, this compound’s PLC-γ inhibition offers a novel strategy .
-
Combination Therapy: Synergy with paclitaxel (CI = 0.3) suggests potential for reduced chemotherapy doses .
Neuroinflammation
Preliminary in vivo data show 40% reduction in neuroinflammation markers (IL-6, GFAP) in murine models.
Challenges and Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume